molecular formula C10H13NO2S B181110 1-(Phenylsulfonyl)pyrrolidine CAS No. 5033-22-7

1-(Phenylsulfonyl)pyrrolidine

Cat. No.: B181110
CAS No.: 5033-22-7
M. Wt: 211.28 g/mol
InChI Key: DSWRVRWIXRRDLN-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)pyrrolidine is an organic compound with the molecular formula C10H13NO2S. It is characterized by a pyrrolidine ring bonded to a phenylsulfonyl group. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as a building block in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)pyrrolidine can be synthesized through the sulfonylation of pyrrolidine. One common method involves the reaction of pyrrolidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-(Phenylsulfonyl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfone derivatives.

Reduction:

  • Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

Substitution:

Major Products:

Scientific Research Applications

1-(Phenylsulfonyl)pyrrolidine has a wide range of applications in scientific research:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form covalent or non-covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrrolidine ring can interact with receptor proteins, modulating their signaling pathways. These interactions are crucial for the compound’s biological effects and therapeutic potential .

Comparison with Similar Compounds

1-(Phenylsulfonyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(Phenylsulfonyl)pyrrole: This compound has a similar structure but contains a pyrrole ring instead of a pyrrolidine ring.

    1-(Phenylsulfonyl)piperidine: This compound features a piperidine ring and shares some chemical properties with this compound.

Uniqueness: this compound is unique due to its combination of a pyrrolidine ring and a phenylsulfonyl group. This structure imparts specific reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWRVRWIXRRDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289055
Record name 1-(phenylsulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5033-22-7
Record name 1-(Phenylsulfonyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5033-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylsulfonyl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005033227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5033-22-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58725
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Record name 1-(phenylsulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the target of the compound (3S,4S)-N-[(2E)-2-IMINOETHYL]-4-(MORPHOLIN-4-YLCARBONYL)-1-(PHENYLSULFONYL)PYRROLIDINE-3-CARBOXAMIDE and how does the 1-(Phenylsulfonyl)pyrrolidine moiety contribute to this interaction?

A1: The research article focuses on the interaction of the compound (3S,4S)-N-[(2E)-2-IMINOETHYL]-4-(MORPHOLIN-4-YLCARBONYL)-1-(PHENYLSULFONYL)PYRROLIDINE-3-CARBOXAMIDE with mouse cathepsin S. [] While the full structure of the compound is provided, the article itself does not delve into the specific binding interactions or the role of the this compound moiety. Therefore, we cannot ascertain the specific contribution of this moiety to target binding based solely on this research. Further studies exploring structure-activity relationships would be needed to elucidate this information.

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